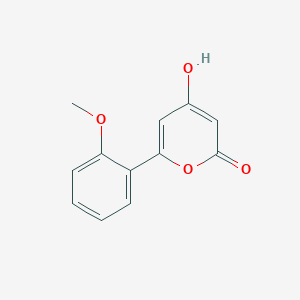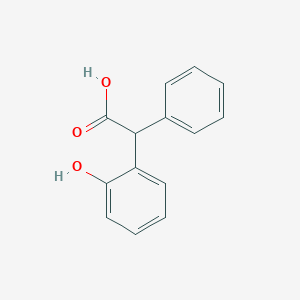
(2-Hydroxyphenyl)(phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyphenyl)(phenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is structurally characterized by a phenyl group substituted with a hydroxy group at the ortho position and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Hydroxyphenyl)(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a copper catalyst. The reaction is typically carried out at temperatures above 130°C . Another method involves the crystallization of the acid from ether or chloroform .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves or similar pressure vessels is common to ensure the reaction conditions are maintained consistently .
化学反应分析
Types of Reactions
(2-Hydroxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
(2-Hydroxyphenyl)(phenyl)acetic acid has a wide range of scientific research applications:
Biology: It serves as a potential biomarker for certain metabolic disorders, such as phenylketonuria.
Medicine: It is involved in the synthesis of drugs like atenolol and 3,4-dihydroxyphenylacetic acid.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2-Hydroxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in metabolic pathways, particularly those involving the metabolism of aromatic amino acids like phenylalanine . The compound’s hydroxy and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group at the para position.
Phenylacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness
(2-Hydroxyphenyl)(phenyl)acetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
CAS 编号 |
25173-82-4 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-(2-hydroxyphenyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H12O3/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI 键 |
SXQMCNKPZIBQGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
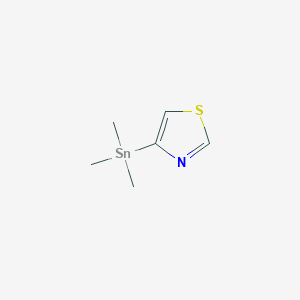
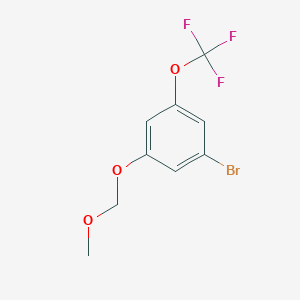
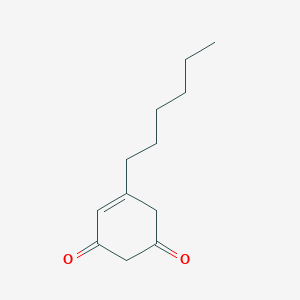
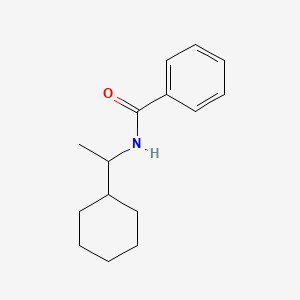
![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
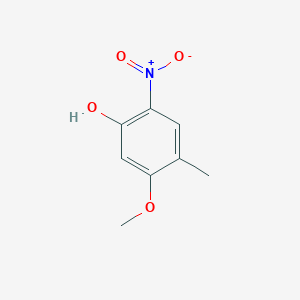
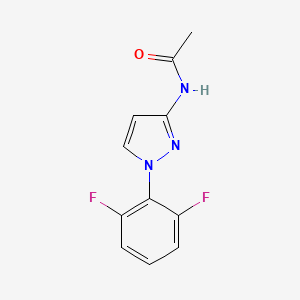
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

